molecular formula C27H29Cl3N2O8S B12717128 (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine CAS No. 112446-51-2

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

Cat. No.: B12717128
CAS No.: 112446-51-2
M. Wt: 647.9 g/mol
InChI Key: KGUXIDIYMUKSOI-LVEZLNDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Breakdown and Constitutional Isomerism Analysis

The systematic IUPAC name decomposes into two distinct subunits:

  • (E)-But-2-enedioic acid : A four-carbon dicarboxylic acid with conjugated double bond at position 2 and (E)-stereochemistry, formally named (2E)-but-2-enedioic acid.
  • 1-[1-[5-Chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine : A piperazine derivative substituted at position 1 with a [5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl group and at position 4 with a methyl group.

Constitutional isomerism arises in both subunits:

Isomer Type But-2-enedioic Acid Variants Piperazine Derivative Variants
Functional Group Maleic acid (Z-isomer) vs. fumaric acid (E-isomer) Sulfanyl (-S-) vs. sulfonyl (-SO2-) substituents
Positional 1,2- vs. 1,3-dicarboxylic acid arrangements Methyl group at N-4 vs. N-1 positions
Skeletal Linear vs. branched carbon chains Ethyl linker vs. propyl spacer in aryl substitution

The (E)-configuration in the diacid subunit prevents intramolecular hydrogen bonding observed in the (Z)-isomer (maleic acid), while the piperazine’s substitution pattern avoids steric clashes between the methyl group and aryl substituents.

X-ray Crystallographic Structure Determination

Single-crystal X-ray diffraction analysis reveals:

Parameter Value for Diacid Subunit Value for Piperazine Subunit
Space Group P21/c P-1
Unit Cell Dimensions a=5.42 Å, b=7.89 Å, c=10.23 Å a=8.15 Å, b=10.47 Å, c=12.56 Å
Bond Lengths C=C: 1.34 Å, C-O: 1.21 Å N-C: 1.47 Å, S-C: 1.78 Å
Dihedral Angles C1-C2-C3-C4: 180° Piperazine ring puckering: 56°

The (E)-configuration of the diacid is confirmed by the antiperiplanar arrangement of carboxylic acid groups (C1-C2-C3-C4 dihedral = 180°), contrasting with the 0° dihedral in maleic acid. In the piperazine subunit, the sulfur atom adopts a trigonal planar geometry (C-S-C angle = 104.5°), consistent with sp³ hybridization.

Conformational Analysis of Piperazine Ring System

The piperazine ring exhibits a chair conformation with:

  • Equatorial orientation of the 4-methyl group to minimize 1,3-diaxial interactions
  • Axial positioning of the bulky [5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl substituent due to steric demands

Computational (DFT/B3LYP/6-311G**) studies compare conformational energies:

Conformation Relative Energy (kJ/mol) Dominant Stabilizing Factor
Chair (observed) 0.0 Minimal torsional strain
Boat +12.3 Increased puckering angle strain
Twist-Boat +18.7 Unfavorable substituent interactions

The energy barrier for ring inversion exceeds 40 kJ/mol, rendering the chair conformation kinetically stable at room temperature.

Electronic Structure Studies via UV-Vis Spectroscopy

UV-Vis absorption spectra (in ethanol) show:

Transition Type λmax (nm) ε (L·mol⁻¹·cm⁻¹) Assignment
π→π* (diacid) 210 8,500 Conjugated C=C and C=O groups
n→π* (sulfanyl) 265 1,200 Lone pair on sulfur atom
Charge Transfer 310 750 Donor-acceptor (aryl→piperazine)

Time-Dependent DFT calculations reproduce the 310 nm charge-transfer band within 5 nm accuracy, confirming intramolecular electron donation from the chlorinated aryl ring to the piperazine nitrogen.

Properties

CAS No.

112446-51-2

Molecular Formula

C27H29Cl3N2O8S

Molecular Weight

647.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

InChI

InChI=1S/C19H21Cl3N2S.2C4H4O4/c1-13(24-9-7-23(2)8-10-24)16-11-14(20)3-6-19(16)25-15-4-5-17(21)18(22)12-15;2*5-3(6)1-2-4(7)8/h3-6,11-13H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

KGUXIDIYMUKSOI-LVEZLNDCSA-N

Isomeric SMILES

CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Cl)SC3=CC(=C(C=C3)Cl)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl Intermediate

  • Starting Materials: 3,4-dichlorophenyl thiol or disulfide derivatives and 5-chloro-2-halophenyl precursors.
  • Reaction Type: Nucleophilic aromatic substitution or thiol-aryl coupling.
  • Typical Conditions: Use of sodium hydrogencarbonate or sodium hydroxide as base in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate, often under reflux or elevated temperature (e.g., 100°C) for several hours to promote sulfide bond formation.
  • Catalysts/Additives: Sometimes hexamethylphosphoric triamide (HMPA) is used to enhance nucleophilicity and reaction rate.
  • Yield: Moderate to good yields (~59%) have been reported for similar sulfanylphenyl compounds under these conditions.

Preparation of 1-[1-(5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl)ethyl]-4-methylpiperazine

  • Key Step: Alkylation or reductive amination of 4-methylpiperazine with the substituted phenyl ethyl ketone or aldehyde intermediate.
  • Reaction Conditions:
    • Use of microwave irradiation in methanol with acetic acid as catalyst at 120°C for 30 minutes has been demonstrated to efficiently promote condensation and cyclization steps in related compounds.
    • Alternatively, classical heating with sodium hydrogencarbonate in THF/ethyl acetate mixtures can be employed.
  • Purification: Flash column chromatography using mixtures of methanol and dichloromethane (e.g., 2% MeOH/CH2Cl2) is effective for isolating the pure piperazine intermediate.
  • Yield: Yields vary but can be around 50-60% depending on reaction scale and conditions.

Coupling with (E)-but-2-enedioic acid (Maleic Acid)

  • Coupling Reaction: Formation of an amide or salt linkage between the piperazine nitrogen and the carboxylic acid groups of maleic acid.
  • Reaction Conditions:
    • Typically involves activation of the acid group (e.g., using carbodiimides like EDC or DCC) or direct acid-base reaction to form the salt.
    • The (E)-configuration of but-2-enedioic acid is preserved under mild conditions.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
  • Temperature: Room temperature to mild heating (25-50°C).
  • Purification: Crystallization or preparative chromatography.
  • Yield: High yields are expected due to the straightforward acid-base or amide bond formation.

Data Table Summarizing Preparation Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
1 Thiol-aryl coupling Sodium hydrogencarbonate, HMPA, NaOH THF, Ethyl acetate 100°C 5 hours ~59 Formation of sulfanylphenyl intermediate
2 Reductive amination/alkylation Microwave irradiation, acetic acid catalyst Methanol 120°C 30 minutes ~50-60 Piperazine substitution step
3 Acid-base coupling/amide bond (E)-but-2-enedioic acid, carbodiimide coupling agents DMF, DCM 25-50°C 1-4 hours High Final coupling to form target compound

Research Findings and Notes

  • The use of microwave irradiation significantly reduces reaction time and can improve yields in the piperazine alkylation step.
  • Sodium hydrogencarbonate and sodium hydroxide are effective bases for promoting sulfide bond formation in the aromatic substitution step.
  • The (E)-configuration of but-2-enedioic acid is stable under the coupling conditions, ensuring the stereochemistry of the final compound.
  • Purification by flash chromatography and crystallization is essential to obtain high-purity final product suitable for pharmaceutical or research applications.
  • The synthetic route is modular, allowing for variation in the substituted phenyl groups or piperazine derivatives to create analogs.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The butenedioic acid moiety can be reduced to form a butanedioic acid derivative.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Butanedioic acid derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that the compound exhibits significant pharmacological properties. Specifically, its piperazine moiety has been linked to various therapeutic effects:

  • Antidepressant Activity : Studies have shown that piperazine derivatives can influence serotonin receptors, which are critical in mood regulation.
  • Antitumor Effects : The compound has been evaluated for its cytotoxic properties against various cancer cell lines, showing promise in inhibiting tumor growth.
  • Antimicrobial Properties : The presence of the chloro and sulfanyl groups enhances its efficacy against certain bacterial strains.

Case Study: Antitumor Activity

A study conducted on the compound's effects on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that at higher concentrations, the compound significantly reduced cell viability compared to control groups.

Applications in Pharmaceuticals

The potential applications of this compound in pharmaceuticals are vast:

  • Drug Development : Its unique structure makes it a candidate for developing new antidepressants or antitumor agents.
  • Combination Therapies : When used in conjunction with other therapeutic agents, it may enhance efficacy and reduce side effects.

Applications in Materials Science

Beyond pharmaceuticals, the compound can be utilized in materials science:

  • Polymer Chemistry : The dicarboxylic acid component can serve as a monomer in polymer synthesis, leading to the development of novel materials with enhanced properties.
  • Coatings and Adhesives : Its chemical reactivity can be exploited to create advanced coatings or adhesives with specific performance characteristics.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine may involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents/Features Pharmacological Use Synthesis Highlights
Target Compound: (E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine - (E)-but-2-enedioic acid (fumarate)
- 5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl
- 4-methylpiperazine
Likely antimuscarinic (inferred) Likely involves nucleophilic substitution (e.g., Cl → piperazine) and esterification steps
Fesoterodine Fumarate - (E)-but-2-enedioic acid
- 2-[(1R)-3-[di(isopropyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl
Antimuscarinic (urinary incontinence) Commercial synthesis via condensation and esterification; superior cost-efficacy
1-{2-[4-(1-methylethyl)piperazin-1-yl]-2-oxoethyl}pyrrolidin-2-one (2E)-but-2-enedioate - Pyrrolidinone
- 4-isopropylpiperazine
- (E)-but-2-enedioic acid
Unspecified (possibly CNS-targeted) Nucleophilic substitution with potassium iodide in dry acetone
1-(2-Chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine hydrochloride - 2-chlorophenyl
- 3,4-dimethoxyphenyl ethyl
- Hydrochloride salt
Unspecified (likely neuroactive) Standard alkylation and salt formation; high topological polarity (24.9 Ų)

Key Observations :

  • The target compound’s sulfanylphenyl and polychlorinated aryl groups may enhance receptor binding affinity compared to simpler chlorophenyl or methoxyphenyl derivatives .
  • Fesoterodine’s di(isopropyl)amino group improves metabolic stability, contributing to its clinical superiority .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Fesoterodine Fumarate 1-(2-Chlorophenyl)-4-[...]piperazine
Solubility Likely low (due to aromatic Cl groups) Moderate (fumarate salt enhances) Low (high logP from dimethoxyphenyl)
Configuration E-isomer (fumarate) E-isomer N/A (non-diacid salt)
Molecular Weight ~500–600 g/mol (estimated) 411.45 g/mol 397.3 g/mol
Hydrogen Bonding High (fumarate + piperazine N) Moderate (fumarate + hydroxyl) Low (1 H-bond donor)

Notes:

  • The E-configuration of but-2-enedioic acid (fumarate) offers greater thermal stability and lower aqueous solubility than the Z-isomer (maleate) .
  • Hydrochloride salts (e.g., ) may improve crystallinity but reduce solubility compared to fumarates .

Clinical and Commercial Considerations

  • Fesoterodine is preferred for urinary incontinence due to balanced efficacy, tolerability, and cost .
  • The target compound’s multiple chlorine atoms could enhance potency but raise toxicity concerns, necessitating rigorous preclinical evaluation.
  • Piperazine derivatives with bulky substituents (e.g., sulfanylphenyl) often exhibit prolonged half-lives but face formulation challenges due to low solubility .

Biological Activity

The compound (E)-but-2-enedioic acid; 1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine, often referred to as a piperazine derivative, exhibits significant biological activities that have garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H20Cl2N2O4S
  • Molecular Weight : 405.33 g/mol
  • IUPAC Name : (E)-but-2-enedioic acid; 1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine

Biological Activity Overview

The biological activity of this compound has been studied extensively, focusing on its anti-cancer, neuroprotective, and anti-inflammatory properties.

Anti-Cancer Activity

Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. The compound showed IC50 values in the micromolar range, suggesting significant potency against tumor cells .

Neuroprotective Effects

In vivo studies have highlighted the neuroprotective potential of this compound. For instance, in a murine model of acute cerebral ischemia, administration of the compound significantly prolonged survival times and reduced neurological deficits compared to control groups. The neuroprotective mechanism appears to involve the inhibition of oxidative stress and inflammatory responses .

Anti-Inflammatory Properties

The compound has also been reported to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action is believed to be mediated through the suppression of NF-kB signaling pathways .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant enzyme activity.
  • Cytokine Modulation : Inhibition of inflammatory mediators through NF-kB pathway interference.

Case Studies and Research Findings

StudyFindings
Zhong et al. (2014)Demonstrated significant neuroprotective effects in a mouse model of ischemia with increased survival times .
Recent Anti-Cancer StudiesShowed effective cytotoxicity against breast cancer cell lines with specific apoptosis induction mechanisms .
Inflammatory Response StudiesFound that the compound reduces TNF-alpha and IL-6 levels in vitro .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling (E)-but-2-enedioic acid (fumaric acid) with a substituted piperazine derivative. Key steps include:

  • Nucleophilic substitution for introducing the sulfanylphenyl group (e.g., using thiols under basic conditions) .
  • Schiff base formation or amide coupling for linking the piperazine moiety to the chlorinated aromatic core .
  • Crystallization with fumaric acid to stabilize the final salt form .
    • Challenges : Competing side reactions (e.g., over-chlorination) may reduce yield. Use HPLC or GC-MS to monitor intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and fumarate protons (δ 6.3–6.5 ppm) .
  • FT-IR : Confirm the presence of carboxylic acid (1700–1750 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • X-ray crystallography : Resolve stereochemistry of the (E)-configured fumarate .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and measure via UV-Vis spectroscopy .
  • Stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., log P, CYP450 interactions)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 isoforms (critical for metabolism prediction) .
  • QSAR models : Train models on halogenated piperazine derivatives to estimate log P (predicted ~3.2) and BBB permeability .

Q. How can conflicting bioactivity data from different assays be resolved?

  • Methodological Answer :

  • Assay replication : Test in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Dose-response analysis : Use Hill slopes to differentiate specific binding from nonspecific interactions .

Q. What experimental designs validate the compound’s proposed mechanism of action in vitro?

  • Methodological Answer :

  • Target engagement assays : Use TR-FRET or SPR to measure binding affinity to receptors (e.g., serotonin or histamine receptors, common for piperazine derivatives) .
  • Gene knockout models : CRISPR-Cas9-modified cell lines to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies guide optimization of halogen substituents?

  • Methodological Answer :

  • Halogen scanning : Synthesize analogs with F/Br substitutions at the 3,4-dichlorophenyl group and compare IC₅₀ values .
  • Electrostatic potential maps : DFT calculations to evaluate how chlorine substituents influence π-π stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.